N-(4-ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide
Description
N-(4-Ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-ethoxyphenylamine group linked to a benzamide core and a piperidine sulfonyl moiety. Its molecular formula is C₁₉H₂₂N₂O₄S (MW: 374.46 g/mol), with a logP of 3.1566, indicating moderate lipophilicity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-18-10-8-17(9-11-18)21-20(23)16-6-12-19(13-7-16)27(24,25)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLOMZCYEVVRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C22H25N3O2S
- Molecular Weight : 397.52 g/mol
The compound features a benzamide core with a piperidine ring and an ethoxyphenyl substituent, which contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the field of oncology. Its mechanism of action is primarily associated with the inhibition of specific proteins involved in tumor progression.
Antitumor Activity
Several studies have reported the antitumor properties of this compound. For instance, it has been shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma (p-Rb), while enhancing the expression of tumor suppressors such as p21 and p53 in cancer cell lines. The following table summarizes key findings from various studies:
The biological activity of this compound is attributed to its ability to interact with key regulatory proteins involved in cell cycle control and apoptosis. The compound has been shown to:
- Inhibit Oncogenic Pathways : By targeting proteins such as DNAJA1, which play a role in cancer cell migration and metastasis.
- Induce Apoptosis : Through activation of caspases, leading to programmed cell death in cancerous cells.
Case Studies
-
Study on HepG2 Cells :
- In a study evaluating various benzamide derivatives, this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.25 µM. The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent for hepatocellular carcinoma .
-
MCF-7 Breast Cancer Model :
- Another study focused on MCF-7 breast cancer cells revealed an IC50 value of 0.30 µM, with the compound causing a reduction in cyclin B1 levels and promoting apoptosis through upregulation of p53 .
In Silico Studies
In silico docking studies have predicted that this compound has a high binding affinity for mutant p53 proteins, which are commonly associated with various cancers. These studies are crucial for understanding the compound's mechanism and optimizing its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
Heterocyclic Sulfonamide Modifications
- Piperidine vs. Pyrrolidine Sulfonyl Groups :
- N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (MW: 374.46) differs by replacing piperidine with pyrrolidine, a five-membered ring. Pyrrolidine’s smaller ring size may enhance conformational rigidity but reduce basicity compared to piperidine .
- N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) : Incorporates a thiazolyl group instead of ethoxyphenyl. This substitution is associated with enhanced Toll-like receptor (TLR) adjuvant activity, suggesting that aromatic heterocycles (e.g., thiazole) improve immune modulation .
Aromatic Ring Modifications
- N-(4-Ethoxyphenyl)-4-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]benzamide (L118-0037): Features a thiophene spacer between benzamide and sulfonamide groups (MW: 456.58).
Anticancer and Antiproliferative Activity
- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): A benzamide-based HDAC inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cells. Its lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA highlights the safety profile of benzamide derivatives .
- Imidazole Derivatives (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) : Exhibit potent anticancer activity (e.g., cervical cancer) due to imidazole’s ability to chelate metal ions in enzyme active sites .
Immune Checkpoint Inhibition
- 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30) : Achieved 57.15% PD-L1 inhibition, demonstrating that halogenated substituents (e.g., -Cl, -F) enhance binding to immune checkpoint proteins .
TLR Adjuvant Activity
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogs.
- Lipophilicity : The ethoxyphenyl group in the target compound provides moderate logP (3.16), balancing membrane permeability and aqueous solubility. Thiophene-containing analogs (e.g., L118-0037) show higher logP, favoring CNS penetration .
- Polar Surface Area (PSA) : Lower PSA (62.53 Ų) in the target compound suggests favorable oral bioavailability compared to thiazole derivatives (e.g., 2D216, PSA ~90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
